molecular formula C6H13FN2 B12095784 (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine

(3R,4R)-3-Fluoro-1-methylpiperidin-4-amine

Cat. No.: B12095784
M. Wt: 132.18 g/mol
InChI Key: FIWBAIBSPICWNU-PHDIDXHHSA-N
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Description

(3R,4R)-3-Fluoro-1-methylpiperidin-4-amine: is a chiral amine compound with a piperidine ring structure It is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 1st position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired chirality during the formation of the piperidine ring. The reaction conditions often include the use of solvents such as toluene or ethanol, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine serves as a valuable building block for the synthesis of more complex molecules. Its chiral nature makes it useful in the development of enantiomerically pure compounds .

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between chiral molecules and biological targets. It can be used as a ligand in binding studies to explore receptor-ligand interactions .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities .

Industry: The compound finds applications in the production of fine chemicals and agrochemicals. Its unique structure and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure allows for versatile interactions with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

(3R,4R)-3-fluoro-1-methylpiperidin-4-amine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1

InChI Key

FIWBAIBSPICWNU-PHDIDXHHSA-N

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)F)N

Canonical SMILES

CN1CCC(C(C1)F)N

Origin of Product

United States

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